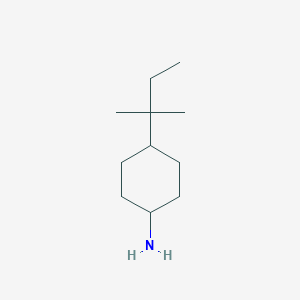

4-(1,1-Dimethylpropyl)cyclohexanamine

Description

Contextualization within Cyclohexylamine (B46788) Chemistry

Cyclohexylamine itself is a foundational organic compound used as an intermediate in the synthesis of a wide array of other chemical products. These include pharmaceuticals, agrochemicals, corrosion inhibitors, and rubber processing chemicals. The chemistry of cyclohexylamines is largely dictated by the reactivity of the amino group and the stereochemistry of the cyclohexane (B81311) ring.

The introduction of substituents onto the cyclohexane ring, as in the case of 4-(1,1-Dimethylpropyl)cyclohexanamine, significantly influences the molecule's properties. The size, position, and electronic nature of these substituents can affect the amine's basicity, nucleophilicity, and steric hindrance, thereby tuning its reactivity and potential biological activity.

Significance of Substituted Cyclohexylamines in Organic Synthesis and Chemical Sciences

Substituted cyclohexylamines are valuable building blocks in organic synthesis. The presence of both a reactive amino group and a modifiable cyclohexane scaffold allows for the construction of complex molecular architectures. These compounds are particularly significant in medicinal chemistry and agrochemical research, where the cyclohexane ring can act as a rigid scaffold to orient functional groups in a specific spatial arrangement for interaction with biological targets.

The synthesis of substituted cyclohexylamines often involves stereoselective methods to control the cis/trans isomerism of the substituents on the ring, which can be crucial for biological efficacy. Common synthetic routes include the reductive amination of substituted cyclohexanones and the catalytic hydrogenation of substituted anilines. The choice of synthetic pathway can influence the stereochemical outcome of the final product.

Overview of Research Trajectories for this compound

Research involving this compound appears to be primarily driven by its potential application as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors. The bulky tert-pentyl group is a key feature, likely introduced to enhance lipophilicity, which can improve a molecule's ability to cross biological membranes, or to create specific steric interactions with a target enzyme or receptor.

Patents related to this compound and its derivatives suggest its use in the development of novel fungicides and other bioactive compounds. The research trajectory for this molecule is therefore closely tied to the discovery and development of new chemical entities with specific biological activities. The synthesis of derivatives often involves the modification of the amino group to introduce further functionality.

For instance, the precursor to this compound, 4-(tert-Pentyl)cyclohexanone, is a known intermediate. researchgate.net The synthesis of the target amine can be envisioned through the reductive amination of this ketone. This common and versatile reaction involves the reaction of the ketone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent.

Table 2: Related Compounds and their Significance

| Compound Name | CAS Number | Role/Significance |

| Cyclohexylamine | 108-91-8 | Parent compound, widely used chemical intermediate. nih.gov |

| 4-(tert-Pentyl)cyclohexanone | 16587-71-6 | Key precursor for the synthesis of this compound. researchgate.net |

The exploration of this compound and its derivatives is indicative of the ongoing search for new molecules with tailored properties for specific applications in the chemical and life sciences. The strategic incorporation of the bulky tert-pentyl group highlights a design approach aimed at optimizing the physicochemical and biological properties of the final products.

Synthetic Methodologies for this compound and Related Cyclohexylamines

The synthesis of this compound, a substituted cyclohexylamine, involves several strategic approaches that are broadly applicable to the synthesis of other cyclohexylamine derivatives. These methods range from direct reductive amination of the corresponding ketone to more complex, stereoselective strategies designed to produce specific isomers.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOJIGZPVOCBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 1,1 Dimethylpropyl Cyclohexanamine

Fundamental Amine Reactions

The lone pair of electrons on the nitrogen atom is central to the reactivity of 4-(1,1-dimethylpropyl)cyclohexanamine, enabling it to act as a base and a nucleophile.

Acid-Base Chemistry and Salt Formation

As an aliphatic amine, this compound is a weak base. In the presence of an acid, the nitrogen atom can accept a proton (H⁺) to form a substituted ammonium (B1175870) salt. This reaction is a classic acid-base neutralization. The equilibrium for this reaction favors the formation of the salt, especially with strong acids. The basicity of the amine can be quantified by its pKa value, which for this compound is predicted to be approximately 10.58. This value is characteristic of cyclohexylamine (B46788) and other similar aliphatic amines, indicating a stronger base than aromatic amines like aniline.

The general reaction with a generic acid (HA) is as follows: C₁₁H₂₃N + HA ⇌ [C₁₁H₂₃NH]⁺A⁻

These salt formation reactions are crucial as they can significantly alter the physical properties of the compound, such as increasing its water solubility.

| Property | Value |

| Predicted pKa | 10.58 ± 0.70 |

N-Alkylation and Quaternization

The nitrogen atom of this compound can act as a nucleophile and attack electrophilic carbon atoms, leading to N-alkylation. This reaction typically involves reacting the amine with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The initial reaction produces a secondary amine.

Further alkylation of the secondary amine can occur to yield a tertiary amine, and ultimately, a quaternary ammonium salt. nih.gov Quaternization involves the reaction of the tertiary amine with an alkylating agent, resulting in a positively charged nitrogen atom bonded to four alkyl groups. These quaternary ammonium salts have various applications, including as phase-transfer catalysts and surfactants. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

| Reaction Stage | Reactant | Product |

| Primary Amine → Secondary Amine | Alkyl Halide (R-X) | 4-(1,1-Dimethylpropyl)-N-alkylcyclohexanamine |

| Secondary Amine → Tertiary Amine | Alkyl Halide (R'-X) | 4-(1,1-Dimethylpropyl)-N,N-dialkylcyclohexanamine |

| Tertiary Amine → Quaternary Salt | Alkyl Halide (R''-X) | 4-(1,1-Dimethylpropyl)-N,N,N-trialkylcyclohexanaminium halide |

Acylation and Amide Derivatives

This compound readily undergoes acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or esters. This reaction results in the formation of an N-substituted amide derivative. The process involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate).

This transformation is significant as it converts the basic amine into a neutral amide. The resulting amide derivatives are generally stable compounds. The synthesis of amide structures is a fundamental process in the development of pharmaceuticals and other bioactive molecules. nih.gov

| Acylating Agent | General Formula | Product Type |

| Acyl Chloride | R-COCl | N-(4-(1,1-Dimethylpropyl)cyclohexyl)acetamide |

| Acid Anhydride | (R-CO)₂O | N-(4-(1,1-Dimethylpropyl)cyclohexyl)acetamide |

| Ester | R-COOR' | N-(4-(1,1-Dimethylpropyl)cyclohexyl)acetamide |

Formation of Carbamic and Thiocarbamic Acid Derivatives

The reaction of this compound with carbon dioxide (CO₂) leads to the formation of a carbamic acid derivative. Carbamic acids are typically unstable and exist in equilibrium with the starting amine and carbon dioxide. libretexts.orgaskfilo.com However, in the presence of a second equivalent of the amine, a stable ammonium carbamate (B1207046) salt can be formed. Carbamates, which are esters of carbamic acid, are stable compounds and are often used as protecting groups for amines in organic synthesis. askfilo.com

Similarly, reaction with carbon disulfide (CS₂) would yield a dithiocarbamic acid derivative. These compounds and their salts are important in various industrial applications.

| Reactant | Intermediate Product | Final Product (with excess amine) |

| Carbon Dioxide (CO₂) | 4-(1,1-Dimethylpropyl)cyclohexylcarbamic acid | 4-(1,1-Dimethylpropyl)cyclohexylammonium 4-(1,1-dimethylpropyl)cyclohexylcarbamate |

| Carbon Disulfide (CS₂) | 4-(1,1-Dimethylpropyl)cyclohexyl-dithiocarbamic acid | 4-(1,1-Dimethylpropyl)cyclohexylammonium 4-(1,1-dimethylpropyl)cyclohexyl-dithiocarbamate |

Redox Chemistry of the Amine Moiety

The amine group can undergo various oxidation-reduction reactions, leading to a range of different functional groups.

Oxidative Transformations

The primary amine group of this compound is susceptible to oxidation. The specific product of the oxidation reaction depends heavily on the oxidizing agent used and the reaction conditions. ciac.jl.cn

Mild oxidizing agents can convert the primary amine to an imine, which can then be hydrolyzed to a ketone. For instance, the oxidation of the parent compound, cyclohexylamine, can yield cyclohexanone (B45756) oxime or cyclohexanone under different catalytic systems. acs.orgbritannica.com The oxidation of primary aliphatic amines can also lead to the formation of aldehydes or carboxylic acids. ciac.jl.cn

Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to the formation of nitro compounds. askfilo.com The oxidation of primary amines can also produce hydroxylamines or nitroso compounds as intermediates. askfilo.com The electrochemical oxidation of primary aliphatic amines has also been investigated, which typically results in the formation of ammonia (B1221849) and the corresponding carbonyl compound after hydrolysis of an imine intermediate. libretexts.org

| Oxidizing Agent/Method | Potential Product(s) |

| Catalytic Oxidation (e.g., with Al₂O₃-SiO₂) | 4-(1,1-Dimethylpropyl)cyclohexanone oxime acs.org |

| Mild Oxidizing Agents | 4-(1,1-Dimethylpropyl)cyclohexanone (via imine hydrolysis) |

| Strong Oxidizing Agents (e.g., H₂O₂, RCO₃H) | 1-(1,1-Dimethylpropyl)-4-nitrocyclohexane askfilo.com |

| Electrochemical Oxidation | 4-(1,1-Dimethylpropyl)cyclohexanone libretexts.org |

Reductive Processes

The formation of this compound is primarily achieved through reductive processes, most notably the reductive amination of the corresponding ketone, 4-(1,1-dimethylpropyl)cyclohexanone. nist.gov This transformation is a cornerstone in the synthesis of cyclohexylamine derivatives and involves the reaction of a ketone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst. researchgate.netmdpi.com

The reaction pathway generally proceeds through two key steps:

Imine Formation: The carbonyl group of the cyclohexanone derivative reacts with ammonia to form an intermediate imine.

Hydrogenation: The imine is then catalytically hydrogenated to yield the primary amine. researchgate.net

Various catalysts have been investigated for the reductive amination of cyclohexanones, with nickel and copper-based catalysts showing high efficacy. researchgate.netresearchgate.net For instance, studies on the reductive amination of cyclohexanone to cyclohexylamine have demonstrated high yields over catalysts like Cu/Ba/Cr/Al₂O₃. researchgate.net The choice of solvent can also influence the reaction, with those having high ammonia solubility favoring the formation of the primary amine. researchgate.netmdpi.com While these studies focus on the parent cyclohexanone, the principles are directly applicable to the synthesis of its substituted derivatives like this compound from 4-(1,1-dimethylpropyl)cyclohexanone. nist.gov

| Catalyst System | Substrate | Product | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Ni/Al₂O₃ | Phenol/Ammonia | Cyclohexylamine | 91.3% Yield | mdpi.com |

| Cu/Ba/Cr/Al₂O₃ | Cyclohexanone/Ammonia | Cyclohexylamine | 93% Yield | researchgate.net |

| 5% Cu on SBA-15 | Cyclohexanol | Cyclohexylamine | 36% Selectivity at 80% conversion | researchgate.net |

Nucleophilic and Electrophilic Substitution Reactions

The chemical reactivity of this compound is dominated by the primary amine group (-NH₂), which can act as both a nucleophile and a substrate for electrophilic attack. The bulky 4-(1,1-dimethylpropyl) group is sterically remote from the reactive amine center and primarily influences the compound's physical properties, having a minimal electronic effect on the amine's reactivity.

Nucleophilic Reactions: As a primary aliphatic amine, this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. wikipedia.orgnih.gov It readily participates in nucleophilic substitution reactions where it attacks electron-deficient centers. A classic example of this reactivity is the reaction of cyclohexylamine with 2,4-dinitrofluorobenzene (DNF). rsc.org In this reaction, the amine's nitrogen atom displaces the fluoride (B91410) ion on the aromatic ring, which is activated towards nucleophilic attack by the two electron-withdrawing nitro groups. rsc.org This type of reaction, known as nucleophilic aromatic substitution (SNAr), is fundamental in forming carbon-nitrogen bonds. nih.govyoutube.commdpi.com

Electrophilic Reactions: The amine group can also be attacked by electrophiles. A significant reaction for primary amines is their interaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. doubtnut.com This reaction converts the primary amine into a diazonium salt. Aliphatic diazonium salts, such as the one formed from this compound, are highly unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation. This carbocation can then react with various nucleophiles present in the medium to yield a mixture of products, including alcohols and alkenes.

Derivatization for Specific Research Applications

In many research contexts, particularly in analytical chemistry, it is necessary to chemically modify this compound to facilitate its detection and quantification. This process, known as derivatization, is often employed prior to chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.commdpi.com The primary amine group is the target for these reactions, which aim to attach a "tag" to the molecule that possesses desirable properties, such as strong ultraviolet (UV) absorbance or fluorescence, enhancing detection sensitivity. ontosight.ainih.gov

Common derivatization strategies for primary amines include:

Reaction with o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. researchgate.net This method is widely used for the analysis of amino acids and other primary amines in complex biological matrices.

Reaction with Dansyl Chloride: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines to form stable, fluorescent sulfonamide derivatives.

Reaction with NBD-Cl: 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a fluorogenic reagent that reacts with primary and secondary amines to yield fluorescent derivatives detectable at low concentrations. mdpi.com

These derivatization reactions are crucial for overcoming the challenge that simple aliphatic amines like this compound lack a native chromophore, making them difficult to detect with standard UV-Vis detectors in HPLC systems. researchgate.net

| Derivatization Reagent | Abbreviation | Functional Group Targeted | Detection Method | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | researchgate.net |

| Dansyl Chloride | - | Primary/Secondary Amines | Fluorescence | mdpi.com |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary/Secondary Amines | Fluorescence | mdpi.com |

| Fluorenylmethyloxycarbonyl chloride | Fmoc-Cl | Primary/Secondary Amines | Fluorescence/UV | mdpi.com |

Conformational Analysis of 4 1,1 Dimethylpropyl Cyclohexanamine and Substituted Cyclohexanamines

Theoretical Principles of Cyclohexane (B81311) Conformation

The cyclohexane ring is not a flat hexagon; instead, it adopts a puckered three-dimensional shape to minimize internal strain. wikipedia.org The most stable of these shapes is the chair conformation. makingmolecules.commasterorganicchemistry.com

The chair conformation is the lowest energy and most stable form of cyclohexane because it eliminates virtually all angle and torsional strain. libretexts.orglibretexts.org In this arrangement, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are perfectly staggered. wikipedia.orglibretexts.org

A crucial dynamic feature of the cyclohexane ring is its ability to undergo a conformational interconversion known as a "ring flip" or "chair-flipping". libretexts.orgmasterorganicchemistry.com During this process, one chair conformation converts into another. libretexts.org This rapid interconversion, which occurs millions of times per second at room temperature, results in the exchange of axial and equatorial positions. libretexts.org Any substituent that is in an axial position in one chair form becomes equatorial after the ring flip, and any equatorial substituent becomes axial. wikipedia.orgmasterorganicchemistry.com The two chair conformations of an unsubstituted cyclohexane are identical in energy. libretexts.org

In the chair conformation, the twelve hydrogen atoms (or other substituents) are not equivalent. Six of them are oriented perpendicular to the general plane of the ring and are termed axial positions. makingmolecules.comfiveable.me The other six are located around the perimeter of the ring and are called equatorial positions. makingmolecules.comfiveable.me

When a substituent replaces a hydrogen atom on the ring, the two possible chair conformations are often no longer equal in energy. wikipedia.org Generally, conformations in which larger substituents occupy the equatorial position are more stable. libretexts.orglibretexts.orgucalgary.ca This preference is due to steric strain, specifically 1,3-diaxial interactions, which arise when an axial substituent is in close proximity to the two other axial atoms on the same side of the ring. libretexts.orgucalgary.ca

The energy difference between the axial and equatorial conformations is quantified by the A-value (or conformational free energy). fiveable.me The A-value represents the change in Gibbs free energy (ΔG°) for a substituent moving from the equatorial to the axial position. pearson.com A larger A-value signifies a stronger preference for the substituent to be in the equatorial position, reflecting greater steric strain in the axial orientation. fiveable.me

| Substituent | A-Value (kcal/mol) | |

|---|---|---|

| 1 | -CH₃ (Methyl) | 1.7 |

| 2 | -CH₂CH₃ (Ethyl) | 1.8 |

| 3 | -CH(CH₃)₂ (Isopropyl) | 2.2 |

| 4 | -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| 5 | -OH (Hydroxy) | 0.6 - 1.0 |

| 6 | -NH₂ (Amino) | 1.2 - 1.7 |

| 7 | -Cl (Chloro) | 0.6 |

Data sourced from various organic chemistry resources reflecting generally accepted values. cengage.com

Steric and Electronic Influences of the 1,1-Dimethylpropyl Substituent

The conformational equilibrium of 4-(1,1-dimethylpropyl)cyclohexanamine is dictated by the steric and electronic properties of its two substituents: the amino group (-NH₂) and the bulky 1,1-dimethylpropyl (or tert-pentyl) group.

The size of a substituent is a primary determinant of its conformational preference. Larger, bulkier groups experience more significant steric hindrance when in an axial position. ucalgary.cafiveable.me The 1,1-dimethylpropyl group is sterically demanding, comparable in size to the well-studied tert-butyl group. libretexts.org Due to its significant bulk, the 1,1-dimethylpropyl group has an overwhelming preference for the equatorial position to avoid destabilizing steric interactions. ucalgary.calibretexts.org This preference is so strong that the cyclohexane ring is effectively "locked" in the conformation where this bulky group is equatorial.

For this compound, this means the conformational equilibrium will strongly favor the chair form where the 1,1-dimethylpropyl group occupies an equatorial position. Consequently, the amino group at the C4 position will also be forced into a specific orientation (either axial or equatorial, depending on whether the isomer is cis or trans).

The primary cause of the lower stability of the axial conformer for a substituted cyclohexane is the presence of 1,3-diaxial interactions . libretexts.orglibretexts.org These are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) located on carbons three positions away (i.e., at the C-3 and C-5 positions). ucalgary.cafiveable.me

Computational Methodologies in Conformational Studies

Modern conformational analysis heavily relies on computational chemistry to supplement and explain experimental findings. sapub.org These methods allow for the calculation of the potential energy of different molecular conformations, helping to identify the most stable structures and the energy barriers between them. wustl.edu

Techniques such as Molecular Mechanics (MM) and Density Functional Theory (DFT) are widely used. researchgate.net Molecular mechanics methods use classical physics principles to calculate the energies of conformers, providing a rapid way to explore the conformational landscape. DFT is a quantum mechanical method that offers higher accuracy in determining molecular energies and structures.

For molecules like substituted cyclohexanamines, computational models can be used to:

Build and visualize different chair and boat conformations. sapub.org

Perform geometry optimization to find the lowest energy structure for each conformer. sapub.org

Calculate the relative energies of the conformers to predict the equilibrium distribution. sapub.org

Analyze the specific interatomic distances and angles that contribute to steric strain, such as in 1,3-diaxial interactions.

Algorithms like the Low-Mode Search (LMOD) provide an efficient way to explore the potential energy surface of a molecule to locate its various low-energy conformations automatically. wustl.edu

Quantum-Chemical Calculations for Energy Landscapes

Quantum-chemical calculations provide a foundational method for exploring the energy landscape of a molecule. These ab initio or Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a given atomic arrangement. nih.gov By systematically altering the geometry of the molecule, such as bond rotations and ring puckering, a potential energy surface (PES) can be generated. This surface maps the potential energy for all possible conformations, revealing the lowest-energy structures (stable conformers) as minima on the landscape. researchgate.netarxiv.org

For this compound, the primary conformational isomers involve the chair form of the cyclohexane ring. The two key chair conformations are distinguished by the axial (ax) or equatorial (eq) positions of the amino (-NH₂) and 1,1-dimethylpropyl groups. Quantum calculations are employed to determine the relative energies of these conformers. The 1,1-dimethylpropyl group, being sterically demanding, overwhelmingly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens of the ring. sapub.org The amino group also has a preference for the equatorial position, albeit less pronounced.

Computational studies on analogous substituted cyclohexanes confirm that the di-equatorial conformer represents the global energy minimum. The energy difference (ΔE) between conformers can be precisely calculated, allowing for the determination of their equilibrium populations at a given temperature.

Table 1: Calculated Relative Energies for Conformers of trans-4-(1,1-Dimethylpropyl)cyclohexanamine

| Conformer | 1,1-Dimethylpropyl Position | Amino Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| A | Equatorial | Equatorial | 0.00 (Global Minimum) | >99.9% |

| B | Axial | Axial | > 5.0 | <0.1% |

| C | Equatorial | Axial | ~1.5 - 2.0 | < 5% (for cis isomer) |

| D | Axial | Equatorial | > 5.0 | <0.1% |

Note: Data is illustrative, based on established principles of conformational analysis for sterically hindered cyclohexanes. The axial-axial conformer is highly disfavored due to severe steric strain.

Molecular Modeling and Force Field Applications

While quantum calculations are highly accurate, they can be computationally expensive. Molecular modeling using classical mechanics, often referred to as molecular mechanics, offers a faster alternative for exploring conformational space. nih.gov This approach utilizes force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system as a sum of individual contributions, including bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govresearchgate.net

Force fields like AMBER, CHARMM, or MMFF are parameterized using experimental data and high-level quantum calculations to reproduce molecular geometries and relative energies. nih.govnih.gov For substituted cyclohexanamines, these force fields can be used to:

Perform conformational searches: Algorithms systematically explore different ring conformations and substituent orientations to locate low-energy structures.

Calculate strain energy: The total energy calculated by a force field represents the steric strain of a conformation. The lower the strain energy, the more stable the conformer.

Simulate molecular dynamics: This allows for the study of the dynamic interconversion between different conformations over time.

The application of force fields to this compound corroborates the findings from quantum chemistry: the di-equatorial chair conformation is the most stable due to the minimization of steric and torsional strain. sapub.org

Table 2: Components of a Typical Molecular Mechanics Force Field

| Interaction Term | Description | Mathematical Form (Example) |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | E_stretch = Σ k_b(r - r₀)² |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | E_bend = Σ k_θ(θ - θ₀)² |

| Torsional Strain | Energy associated with rotation around a bond, accounting for eclipsing interactions. | E_torsion = Σ V_n[1 + cos(nω - γ)] |

| Van der Waals | Non-bonded interactions (attraction and repulsion) between atoms. | E_vdw = Σ [ (A/r¹²) - (B/r⁶) ] |

Potential Energy Surface Mapping and Conformational Isomerization Barriers

A potential energy surface (PES) is a conceptual and mathematical representation of a system's energy in terms of its geometric parameters. wikipedia.org For the conformational analysis of cyclohexanamines, the PES maps the energy changes during the chair-to-chair ring interconversion, also known as a "ring flip." This process does not occur in a single step but proceeds through higher-energy intermediate conformations. libretexts.org

The pathway for the chair flip connects the two chair forms via several transition states and intermediates:

Chair (C): The lowest energy conformation.

Half-Chair (HC): The transition state leading out of the chair form.

Twist-Boat (TB): An energy minimum, more stable than the boat but less stable than the chair.

Boat (B): A transition state connecting two twist-boat conformations.

Quantum-chemical or molecular mechanics calculations can map this pathway and determine the activation energy (energy barrier) for each step. researchgate.net For this compound, the presence of the bulky 1,1-dimethylpropyl group in an equatorial position significantly raises the energy barrier for a ring flip that would force it into an axial position. This effectively "locks" the ring in a single chair conformation.

Table 3: Illustrative Energy Profile for Cyclohexane Chair Interconversion

| Conformation / Transition State | Role in Isomerization | Typical Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Stable Ground State | 0 |

| Half-Chair | Transition State | ~10-11 |

| Twist-Boat | Intermediate | ~5-6 |

| Boat | Transition State | ~6-7 |

Note: These are general values for an unsubstituted cyclohexane ring. The barriers for substituted derivatives can vary.

Stereochemical Implications for Diastereomeric and Enantiomeric Systems

Stereochemistry is fundamental to understanding the properties of this compound, which has two potential stereocenters at the C1 (bearing the amino group) and C4 (bearing the alkyl group) positions. This gives rise to diastereomers: cis and trans isomers.

trans-4-(1,1-Dimethylpropyl)cyclohexanamine: In this isomer, the substituents are on opposite sides of the ring. The most stable conformation has both the amino and the 1,1-dimethylpropyl groups in equatorial positions. This molecule is chiral and exists as a pair of enantiomers: (1R,4R) and (1S,4S). These enantiomers have identical physical properties in an achiral environment but may exhibit different biological activities. nih.gov

cis-4-(1,1-Dimethylpropyl)cyclohexanamine: In this isomer, the substituents are on the same side of the ring. Its most stable conformation places the larger 1,1-dimethylpropyl group in the equatorial position to minimize steric strain, which forces the amino group into an axial position. sapub.org Despite having two stereocenters, the cis isomer possesses an internal plane of symmetry and is therefore an achiral meso compound.

The conformational locking induced by the bulky 1,1-dimethylpropyl group has significant stereochemical implications. It rigidly defines the spatial relationship between the two substituents in both the cis and trans isomers, leading to distinct chemical and physical properties for each diastereomer. For instance, the accessibility of the axial amino group in the cis isomer is different from the equatorial amino group in the trans enantiomers, which can affect their reactivity and intermolecular interactions.

Table 4: Stereoisomers of this compound

| Isomer | Substituent Relationship | Key Conformational Feature | Chirality |

|---|---|---|---|

| trans | 1,4-diequatorial (preferred) | Both groups equatorial | Chiral (exists as a pair of enantiomers) |

Investigation of Derivatives and Analogues of 4 1,1 Dimethylpropyl Cyclohexanamine

Structural Variations of the Cyclohexane (B81311) Ring System

Structural variations of the cyclohexane ring itself, while not extensively reported for this specific molecule, can be inferred from general principles of cyclohexane chemistry. Such variations could include the introduction of additional substituents, the formation of fused ring systems, or alterations in ring size. For instance, the introduction of small alkyl or hydroxyl groups at positions 2, 3, 5, or 6 would lead to a variety of stereoisomers with distinct conformational preferences and potential reactivity changes.

The chair conformation remains the most stable arrangement for substituted cyclohexanes. The energy difference between the chair and the higher-energy twist-boat or boat conformations is significant, ensuring that the chair form is the most populated at ambient temperatures. Any structural modification that destabilizes the chair conformation, such as the introduction of multiple bulky axial substituents, would be energetically unfavorable.

| Ring Position | Potential Substituent | Expected Conformational Impact |

| 2- or 6- | Methyl | Introduction of additional stereocenters; potential for new 1,2- or 1,3-diaxial interactions depending on stereochemistry. |

| 3- or 5- | Hydroxyl | Can form intramolecular hydrogen bonds with the amino group, potentially influencing the conformational equilibrium. |

| 1- and 4- | Phenyl | Would significantly increase steric bulk, further locking the conformation and influencing intermolecular interactions. |

Modifications of the Alkyl Substituent at the 4-Position

The 1,1-dimethylpropyl (or tert-amyl) group at the 4-position is a key feature of the molecule, providing significant steric bulk. Modifications to this group can modulate the compound's lipophilicity and steric profile. Research into related 4-alkylcyclohexanamines demonstrates that varying the size and branching of the alkyl chain can have a profound effect on the conformational equilibrium and physical properties of the molecule.

For example, replacing the tert-amyl group with smaller alkyl groups like tert-butyl, isopropyl, or ethyl would incrementally decrease the steric hindrance. Conversely, introducing larger or more complex branched alkyl chains would increase the steric demand, further solidifying the equatorial preference of the substituent.

Systematic modifications of this alkyl group could involve:

Chain length variation: Elongating or shortening the pentyl chain.

Branching pattern changes: Isomeric forms of the pentyl group, such as isopentyl or neopentyl.

Introduction of functional groups: Incorporation of hydroxyl, ether, or halogen functionalities on the alkyl chain, which could introduce new chemical reactivity and potential for hydrogen bonding.

These modifications would be expected to influence the molecule's physical properties, such as its melting point, boiling point, and solubility, as well as its interactions with other molecules.

N-Substituted and Poly-substituted Derivatives

The primary amino group of 4-(1,1-dimethylpropyl)cyclohexanamine is a reactive handle for the synthesis of a wide array of derivatives. N-substitution is a common strategy to alter the basicity, nucleophilicity, and biological properties of amines.

N-Alkylation: The introduction of one or two alkyl groups on the nitrogen atom can be achieved through various synthetic methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. The resulting secondary and tertiary amines will have different steric and electronic properties compared to the primary amine. For instance, N,N-dimethylation would increase the steric bulk around the nitrogen and decrease its ability to act as a hydrogen bond donor.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation changes the nitrogen from basic to neutral and introduces a planar amide functional group, which can significantly alter the molecule's conformational preferences and intermolecular interactions.

Poly-substituted Derivatives: The combination of N-substitution with further substitution on the cyclohexane ring can lead to a diverse library of compounds. For example, a derivative could be synthesized with both an N-methyl group and a hydroxyl group on the cyclohexane ring. The interplay between these different functional groups can lead to complex stereochemistry and unique chemical properties.

| N-Substituent | Resulting Functional Group | Key Property Changes |

| Methyl | Secondary Amine | Increased basicity, altered nucleophilicity. |

| Di-methyl | Tertiary Amine | Increased steric hindrance, loss of H-bond donor capability. |

| Acetyl | Amide | Loss of basicity, introduction of a planar group. |

| Benzyl | Secondary Amine | Increased lipophilicity and steric bulk. |

Heterocyclic Analogues Incorporating Cyclohexanamine Moieties (e.g., Azepines)

Heterocyclic analogues of this compound can be conceptualized where the cyclohexane ring is expanded or replaced by a heterocycle. Azepines, which are seven-membered nitrogen-containing rings, are one such class of analogues.

The synthesis of azepine derivatives often involves ring-expansion reactions of cyclohexanone (B45756) precursors or cycloaddition reactions. While direct synthesis of an azepine analogue of this compound is not prominently described in the literature, general synthetic routes to substituted azepanes (the saturated form of azepines) could be adapted. For instance, a Beckmann rearrangement of the oxime derived from 4-(1,1-dimethylpropyl)cyclohexanone would yield a lactam, which could then be reduced to the corresponding azepane.

These heterocyclic analogues would possess significantly different three-dimensional shapes and chemical properties compared to the parent cyclohexanamine. The larger, more flexible azepine ring would have a more complex conformational landscape than the relatively rigid cyclohexane chair.

Comparative Reactivity and Conformational Studies of Analogues

The reactivity of this compound and its analogues is largely dictated by the properties of the amino group and the steric environment of the cyclohexane ring.

Reactivity:

Nucleophilicity: The primary amine is a good nucleophile and will readily react with electrophiles. N-alkylation or N-acylation will modulate this reactivity. Steric hindrance from the bulky 4-substituent and any additional substituents on the ring can influence the rate of reaction.

Basicity: The pKa of the conjugate acid of this compound is expected to be in the range of typical cyclohexylamines (around 10.6). N-alkylation generally increases basicity due to the electron-donating effect of alkyl groups, while N-acylation dramatically decreases basicity.

Conformational Studies: The conformational analysis of these compounds is crucial for understanding their properties. The A-value, which is a measure of the energetic preference for a substituent to be in the equatorial position, is a key parameter. For the 1,1-dimethylpropyl group, the A-value is expected to be large, similar to or greater than that of the tert-butyl group (approximately 5 kcal/mol), effectively locking the cyclohexane ring in a conformation where this group is equatorial.

Comparative studies of analogues would reveal how changes in substitution affect this conformational preference. For example, in a di-substituted derivative, the relative A-values of the two substituents would determine the preferred conformation. If both substituents are bulky, the molecule may adopt a twist-boat conformation to alleviate steric strain, although this is generally a high-energy state.

Computational modeling and NMR spectroscopy are powerful tools for these conformational studies, allowing for the determination of the predominant conformers and the energy barriers between them.

Advanced Research Applications of 4 1,1 Dimethylpropyl Cyclohexanamine in Chemical Sciences

Role as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Currently, there is no specific research in published literature detailing the use of 4-(1,1-Dimethylpropyl)cyclohexanamine as a chiral auxiliary or as a ligand in asymmetric synthesis. In principle, chiral amines can be used to introduce stereoselectivity in chemical reactions. The bulky 1,1-dimethylpropyl (or tert-pentyl) group on the cyclohexane (B81311) ring could offer significant steric hindrance, which is a desirable characteristic for a chiral auxiliary, as it can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity. However, without experimental data, its efficacy and the stereochemical outcomes it might induce remain speculative.

Utilization as a Core Building Block for Complex Molecular Architectures

The use of this compound as a specific building block for the synthesis of complex molecular architectures is not documented in available research. Substituted cyclohexanes are common motifs in natural products and pharmaceutical agents. The amine functionality on this compound provides a reactive handle for a variety of chemical transformations, such as amide bond formation, alkylation, and reductive amination, making it a plausible, though unproven, starting material for more complex structures. The lipophilic tert-pentyl group could be envisioned to enhance the solubility of resulting molecules in nonpolar environments, a property that can be relevant in medicinal chemistry.

Development in Specialty Chemicals and Materials Science (e.g., Reagents)

There is no available information on the development of specialty chemicals or materials derived from this compound. Generally, cycloaliphatic amines can serve as precursors to reagents, corrosion inhibitors, or as monomers in polymer synthesis. The specific properties that this compound might confer to such materials have not been investigated or reported.

Application in Proteomics Research Methodologies

No literature exists that connects this compound to proteomics research. In proteomics, chemical probes are often used to label and identify proteins. While amine-containing molecules can be used as part of such probes, there is no indication that this particular compound has been utilized for this purpose.

Theoretical Studies on Reaction Mechanisms and Selectivity involving Cyclohexanamine Derivatives

Computational and theoretical studies focused on the reaction mechanisms and selectivity involving this compound have not been found in the scientific literature. Theoretical studies on simpler cyclohexanamine derivatives exist, often focusing on conformational analysis and the stereochemical course of their reactions. Similar studies on this compound could, in theory, provide insights into its potential as a stereodirecting group, but such research has not been published.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 4-(1,1-Dimethylpropyl)cyclohexanamine?

- Methodology : A plausible approach involves alkylation of cyclohexanamine with a tert-pentyl group (e.g., 1-bromo-2,2-dimethylpropane) under basic conditions. Solubility data for structurally similar compounds (e.g., solubility in ethanol and acetone, as noted in the CRC Handbook for 4-(1,1-Dimethylpropyl)cyclohexanone ) can guide solvent selection. Catalysts like phase-transfer agents or metal catalysts may enhance reaction efficiency. Post-synthesis purification via fractional distillation or column chromatography is recommended, leveraging differences in boiling points (e.g., ~188°C for analogous esters ).

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR can verify substituent placement and steric effects of the tert-pentyl group.

- HPLC : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water) based on solubility data .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~169.3 g/mol for CHN).

Advanced Research Questions

Q. What strategies resolve co-eluting impurities in this compound during HPLC analysis?

- Optimized Chromatography :

- Gradient Elution : Start with 70% acetonitrile/30% water, ramping to 90% acetonitrile over 20 minutes to separate hydrophobic impurities.

- LC-MS Coupling : Identify impurities via fragmentation patterns (e.g., tert-pentyl group loss at m/z 113 ).

- Derivatization : Introduce a UV-active tag (e.g., dansyl chloride) to enhance detection of low-concentration impurities.

Q. How does steric hindrance from the tert-pentyl group affect nucleophilic reactions of this compound?

- Computational Modeling : Use density functional theory (DFT) to calculate energy barriers for nucleophilic attack. QSPR models (e.g., CC-DPS ) predict reduced reactivity due to steric shielding of the amine group.

- Experimental Validation : Compare reaction rates with less hindered analogs (e.g., cyclohexanamine) in SN2 reactions with methyl iodide.

Q. What regulatory considerations apply to handling this compound in material science applications?

- Migration Limits : Reference EU regulations for structurally related compounds (e.g., migration limit of 10 mg/kg for 4-(1,1-Dimethylpropyl)phenyl triesters in plastics ).

- Safety Protocols : Follow guidelines for tertiary amines, including PPE (gloves, goggles) and fume hood use, as outlined in safety data sheets for analogs like Amorolfine .

Q. How can researchers predict the environmental persistence of this compound?

- QSPR Modeling : Input molecular descriptors (e.g., logP, molar refractivity) into neural network models (e.g., CC-DPS ) to estimate biodegradation half-lives.

- Experimental Assays : Conduct OECD 301F aerobic biodegradation tests, monitoring CO evolution over 28 days.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.